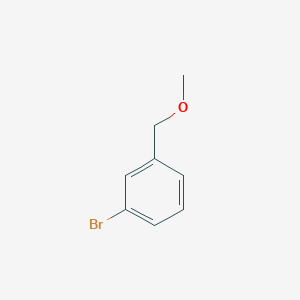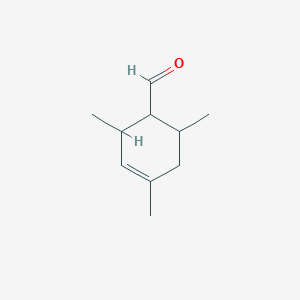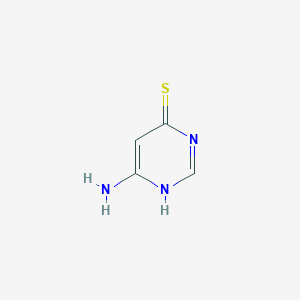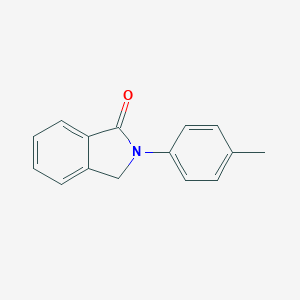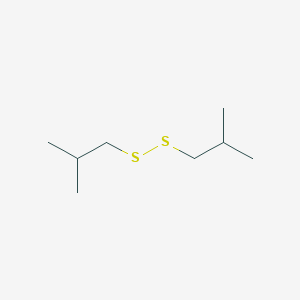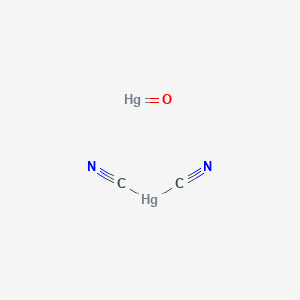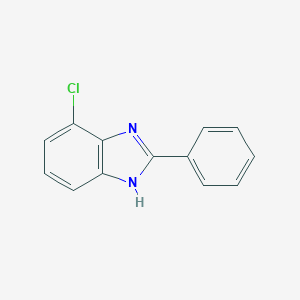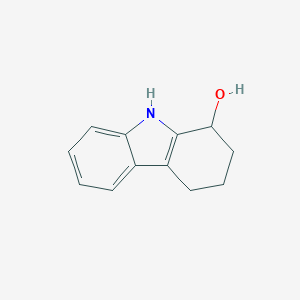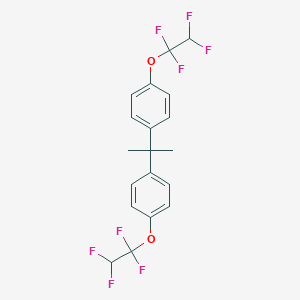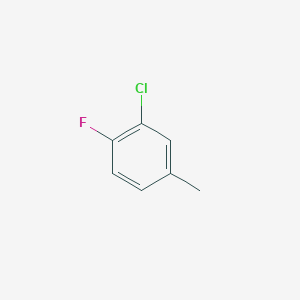
3-Chloro-4-fluorotoluene
Übersicht
Beschreibung
3-Chloro-4-fluorotoluene is a fluorinated aromatic compound that has been the subject of various studies due to its unique chemical and physical properties. It is a valuable intermediate in organic synthesis, particularly in the synthesis of more complex fluorine-containing molecules.
Synthesis Analysis
- The synthesis of similar fluorine-containing dienes, like 3-chloro-4-fluorothiophene-1,1-dioxide, has been achieved through a simple, three-step process starting from commercially available precursors. These dienes show high regioselectivity and good yields in Diels-Alder reactions with various dienophiles (Dmowski, Manko, & Nowak, 1998).
- Another related compound, 4-Fluoro-3-phenoxytoluene, has been synthesized using the Ullmann coupling reaction, highlighting the versatility of fluorotoluene derivatives in organic synthesis (Zhao Wenxian, Wang De-kun, & Z. Yanli, 2004).
Molecular Structure Analysis
- Studies on molecules like 2-chloro-4-fluorotoluene have used microwave spectroscopy and quantum chemistry to investigate molecular structure, showing the complexity of interactions in fluorotoluene compounds (Nair et al., 2020).
Chemical Reactions and Properties
- Fluorotoluenes participate in various chemical reactions, such as nitration, halogenation, and coupling reactions, which modify their chemical properties and open pathways to new derivatives (Meng Xiao-yan, 2006).
Physical Properties Analysis
- The physical properties of fluorotoluenes, including their phase behavior and interactions, are influenced by substitutions on the benzene ring. These properties are critical for applications in materials science and chemistry (N. Begum et al., 2013).
Chemical Properties Analysis
- The chemical properties of 3-Chloro-4-fluorotoluene, such as reactivity and stability, are significantly influenced by the presence of the chlorine and fluorine atoms. These atoms affect the electron distribution in the molecule, thereby influencing its reactivity in organic synthesis (K. Christe et al., 1990).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Internal Rotation : Studies have examined the internal rotation and molecular structure of chloro-fluorotoluene derivatives, revealing insights into their molecular behavior and physical properties (Nair et al., 2020).
Vibronic Emission Spectrum : The vibronic emission spectrum of jet-cooled 3-chloro-4-fluorobenzyl radical, derived from 3-chloro-4-fluorotoluene, has been observed, providing valuable data for understanding the reaction paths and formation of radicals (Lee, 2021).
Nitration Processes : The compound has been used in studies examining the nitration of fluorotoluenes, which are important for the synthesis of various chemical products. These studies have explored the reaction conditions and selectivity of nitration processes (Maurya et al., 2003; Xiao-yan, 2006).
Polymorphism in C–H···F–C Hydrogen Bonded Monofluorotoluenes : Research has also been conducted on the polymorphic forms of fluorotoluene isomers, including 3-chloro-4-fluorotoluene, under different conditions like high pressure and low temperature (Ridout & Probert, 2013).
Synthesis of Derivatives : Various derivatives of 3-chloro-4-fluorotoluene have been synthesized for different applications, such as in the production of 4-fluoro-3-phenoxytoluene (Zhao Wenxian et al., 2004).
Fungal Metabolism of Toluene Derivatives : There's research on the metabolism of toluene derivatives, including fluorotoluenes, by fungi. This study provides insights into the biological transformation of these compounds (Prenafeta-Boldú et al., 2001).
Gas-phase Proton Transfer Studies : Gas-phase proton transfer equilibria in halogenotoluene mixtures, including fluorotoluene, have been examined to understand the chemical behavior and intermolecular interactions of these compounds (Fernandez et al., 1987).
Safety And Hazards
Zukünftige Richtungen
3-Chloro-4-fluorotoluene is widely used in the pharmaceutical industry as an intermediate for the synthesis of various drugs . It is an essential component for many pharmaceutical companies and is used in the synthesis of various compounds, including antitumor agents, anti-inflammatory drugs, and herbicides .
Eigenschaften
IUPAC Name |
2-chloro-1-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNQPNLSEBWZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371463 | |
| Record name | 3-Chloro-4-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorotoluene | |
CAS RN |
1513-25-3 | |
| Record name | 2-Chloro-1-fluoro-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



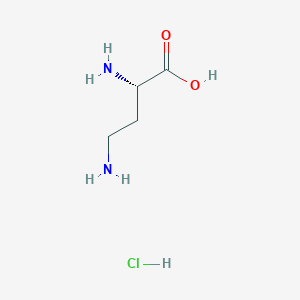
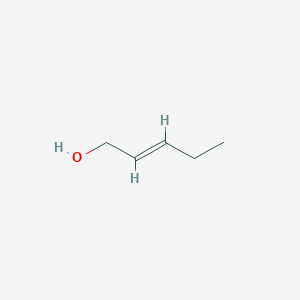
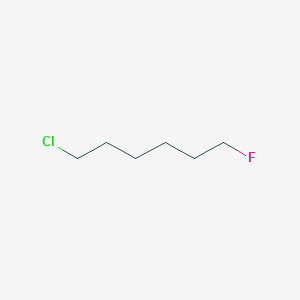
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
